33-(1,6-dihydroxy-2-methyl-hexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-non amethyl-6,9,18,24-tetrakis(2-
33-(1,6-dihydroxy-2-methyl-hexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-non amethyl-6,9,18,24-tetrakis(2-
Brand Name:
Vulcanchem
CAS No.:
121886-75-7
VCID:
VC0054852
InChI:
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)
SMILES:
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Molecular Formula:
C62H113N11O13
Molecular Weight:
1220.6 g/mol
33-(1,6-dihydroxy-2-methyl-hexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-non amethyl-6,9,18,24-tetrakis(2-
CAS No.: 121886-75-7
Main Products
VCID: VC0054852
Molecular Formula: C62H113N11O13
Molecular Weight: 1220.6 g/mol
CAS No. | 121886-75-7 |
---|---|
Product Name | 33-(1,6-dihydroxy-2-methyl-hexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-non amethyl-6,9,18,24-tetrakis(2- |
Molecular Formula | C62H113N11O13 |
Molecular Weight | 1220.6 g/mol |
IUPAC Name | 33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
Standard InChIKey | HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyms | (8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
PubChem Compound | 3081698 |
Last Modified | Nov 11 2021 |
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